1h,1h,7h-dodecafluoroheptyl iodide

Description

The exact mass of the compound 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F12I/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJUMWKQPCAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F12I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379838 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-32-9 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl Iodide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,7H-Dodecafluoroheptyl iodide, a partially fluorinated alkyl iodide, serves as a critical building block in the synthesis of advanced fluorinated materials. Its unique structure, featuring a terminal iodide, a spacer, and a significant fluorinated segment, imparts desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers and molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and key applications, with a focus on providing practical insights for laboratory and industrial use.

Physicochemical Properties

This compound is a colorless to pale red liquid with the chemical formula C7H3F12I.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 376-32-9[1][2] |

| Molecular Formula | C7H3F12I[1][2] |

| Molecular Weight | 441.98 g/mol [1] |

| Boiling Point | 78 °C[1] |

| Density | 2.044 g/cm³[1] |

| Refractive Index | 1.364[1] |

Synthesis of this compound

The primary industrial method for the synthesis of perfluoroalkyl iodides is through a process known as telomerization.[3][4] This process involves the reaction of a "telogen" (a molecule that provides the end groups of the polymer chain, in this case, a perfluoroalkyl iodide) with a "taxogen" (a monomer that is inserted into the chain, such as tetrafluoroethylene or vinylidene fluoride).[5]

A general representation of the synthesis of a perfluoroalkyl iodide via telomerization is depicted below:

Caption: General synthesis of perfluoroalkyl iodides via telomerization.

Experimental Protocol: General Telomerization for Perfluoroalkyl Iodides

The following is a generalized experimental protocol for the synthesis of perfluoroalkyl iodides via thermal telomerization. Specific conditions for the synthesis of this compound may require optimization.

-

Reactor Setup: A high-pressure autoclave or a tubular reactor is charged with the telogen, such as pentafluoroethyl iodide (C2F5I).

-

Introduction of Taxogen: The taxogen, tetrafluoroethylene (TFE), is continuously fed into the reactor.[4] To control the chain length and minimize the formation of higher molecular weight telomers, the TFE can be introduced at different points along the reactor.[4]

-

Reaction Conditions: The telomerization reaction is typically carried out at elevated temperatures, in the range of 300°C to 360°C.[4]

-

Product Mixture: The reaction yields a mixture of perfluoroalkyl iodides with varying chain lengths.

-

Purification: The desired this compound is separated from the product mixture by fractional distillation.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the relatively weak carbon-iodine bond, which can undergo homolytic cleavage to form a perfluoroalkyl radical. This radical is a key intermediate in many of its important reactions.

Free Radical Addition to Alkenes

Perfluoroalkyl iodides readily participate in free-radical addition reactions with alkenes.[6] This reaction is typically initiated by heat, light, or a radical initiator. The anti-Markovnikov addition product is generally favored, where the perfluoroalkyl group adds to the less substituted carbon of the double bond.

Caption: Mechanism of free radical addition of a perfluoroalkyl iodide to an alkene.

Telomerization with Vinylidene Fluoride (VDF)

A significant application of this compound is in the telomerization of vinylidene fluoride (VDF).[7] This reaction produces low molecular weight fluoropolymers, known as telomers, with a perfluoroalkyl end-group and a terminal iodine atom. These telomers are valuable precursors for further chemical modifications. The telomerization can be initiated either thermally or through a redox system, with the redox-initiated process often being more selective.[7]

Applications in Materials Science and Organic Synthesis

The unique properties of the perfluoroalkyl chain make this compound a valuable reagent in several fields.

-

Fluoropolymer Synthesis: As a chain transfer agent in telomerization reactions, it is used to control the molecular weight of fluoropolymers and to introduce functional end-groups.[7] These fluorotelomers are used in the production of surfactants, surface protectants, and other specialty chemicals.

-

Organic Intermediates: It serves as a precursor for the synthesis of a variety of fluorinated organic molecules. The iodine atom can be substituted by other functional groups, allowing for the incorporation of the dodecafluoroheptyl moiety into more complex structures.

-

Surface Modification: The low surface energy of the dodecafluoroheptyl group makes it useful for modifying the surface properties of materials, imparting hydrophobicity and oleophobicity.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

-

Precautionary Statements:

-

Wash hands and face thoroughly after handling.[8]

-

Wear protective gloves, eye protection, and face protection.[8]

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

Use only outdoors or in a well-ventilated area.[9]

-

Store in a well-ventilated place. Keep container tightly closed.[9]

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a versatile and important fluorinated building block. Its synthesis via telomerization and its reactivity, particularly in free radical additions, enable the creation of a wide range of fluorinated materials with tailored properties. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

- Balagué, J., et al. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215-223.

-

MDPI. (n.d.). 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. In PubChem Compound Summary. Retrieved from [Link]

- Taylor & Francis. (2020). Telomerization – Knowledge and References. In Handbook of Essential Oils.

- Google Patents. (1993). Synthesis of perfluoroalkyl iodides. (U.S.

- Fisher Scientific. (2025).

- YouTube. (2021, July 27). Free radical addition reactions of alkenes.

-

National Center for Biotechnology Information. (n.d.). Perfluoroheptyl iodide. In PubChem Compound Summary. Retrieved from [Link]

- TCI Chemicals. (n.d.).

- ResearchGate. (2011). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1H,1H,8H,8H-Dodecafluoro-1,8-octanediol.

- Synquest Labs. (n.d.).

-

SciSupplies. (n.d.). This compound, 98.0%, 1g. Retrieved from [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound, 98.0%, 1g [scisupplies.eu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Sci-Hub. Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides / Journal of Fluorine Chemistry, 1995 [sci-hub.ru]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H,7H-Dodecafluoroheptyl Iodide

Introduction

1H,1H,7H-Dodecafluoroheptyl iodide is a partially fluorinated alkyl halide that serves as a critical building block in modern synthetic chemistry. Its unique structure, featuring a hydrocarbon methylene group adjacent to a long perfluorinated segment and terminated by a reactive iodine atom, imparts a combination of properties that are highly sought after in materials science, surface chemistry, and drug development. The presence of the extensive fluorinated chain creates a fluorous phase affinity, while the C-I bond provides a versatile reactive site for introducing the dodecafluoroheptyl moiety into a wide range of molecular architectures.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this reagent for its effective application in experimental design and synthesis. We will delve into its structural and physical properties, spectroscopic signature, chemical reactivity, and the standardized protocols for its characterization.

Chemical Identity and Structure

The unambiguous identification of a chemical reagent is the foundation of scientific reproducibility. This compound is systematically named to define the precise location of its hydrogen and fluorine substituents.

-

Systematic Name: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane

-

Common Synonyms: 1H,1H,7H-Perfluoroheptyl iodide, 1H,1H,7H-1-Iodoperfluoroheptane[1]

-

Molecular Weight: 441.98 g/mol [1]

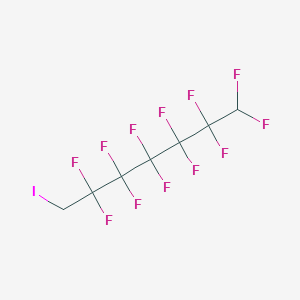

The structure consists of a terminal difluoromethyl group (CHF₂), followed by five consecutive difluoromethylene units (-(CF₂)₅-), a methylene "spacer" group (-CH₂-), and a terminal iodine atom. This structure is depicted below.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical properties of this compound are dominated by its high fluorine content, leading to a high density and a refractive index that is relatively low for a molecule of its molecular weight, which are characteristic features of fluorinated compounds.

| Property | Value | Significance & Commentary |

| Appearance | Colorless to light yellow liquid | The color may depend on purity; trace impurities or slight decomposition upon exposure to light can impart a yellowish or pinkish hue. |

| Boiling Point | 78 °C | This relatively low boiling point for its mass is typical of fluorocarbons, reflecting weak intermolecular van der Waals forces.[1] |

| Density | 2.044 g/cm³ at 25 °C | The high density is a direct consequence of the high atomic masses of fluorine and iodine relative to hydrogen.[1][2] |

| Refractive Index | n²⁰/D = 1.364 | The low refractive index is characteristic of highly fluorinated aliphatic compounds due to the low polarizability of the C-F bond.[1] |

| Solubility | Insoluble in water; soluble in fluorinated solvents and many common organic solvents (e.g., ethers, acetone, chlorinated solvents). | The molecule's amphiphobic nature (both hydrophobic and lipophobic) dictates its unique solubility profile, favoring fluorous or halogenated media. |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative:

-

-CH₂-I (Iodomethylene group): A triplet is expected around δ 3.5-4.0 ppm. The signal is split into a triplet by the two adjacent protons of the -CH₂- group in the chain.

-

-CHF₂ (Difluoromethyl group): A triplet of doublets (td) is predicted to appear further downfield, likely in the range of δ 5.8-6.5 ppm. This complex splitting pattern arises from a large geminal coupling to the two fluorine atoms (²JH-F) and a smaller vicinal coupling to the two protons on the adjacent carbon (³JH-H).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

-

~2980-2850 cm⁻¹: C-H stretching vibrations from the -CH₂- and -CHF₂ groups.

-

~1400-1050 cm⁻¹: A series of very strong, sharp absorption bands characteristic of C-F stretching vibrations. This region is often complex but is a definitive indicator of a perfluoroalkyl chain.

-

~530 cm⁻¹: A weak C-I stretching absorption is expected at the low end of the spectrum.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern:

-

Molecular Ion (M⁺): A peak at m/z 442, corresponding to the molecular weight.

-

Key Fragments: A prominent peak at m/z 315, corresponding to the loss of the iodine atom ([M-I]⁺). Other fragments would arise from the systematic cleavage of the C-C bonds within the fluoroalkyl chain. The presence of iodine (atomic mass ~127) is a key diagnostic feature.

Reactivity and Synthetic Applications

The synthetic utility of this compound is centered on the reactivity of the carbon-iodine bond. The C-I bond is the weakest link in the molecule and is susceptible to cleavage under various conditions, making it an excellent precursor for introducing the H(CF₂)₆CH₂- moiety.

-

Radical Reactions: Like other perfluoroalkyl iodides, the C-I bond can be homolytically cleaved using radical initiators (e.g., AIBN) or photolysis to generate the corresponding fluoroalkyl radical. This radical can then participate in addition reactions across alkenes and alkynes.

-

Nucleophilic Substitution: While less reactive than non-fluorinated alkyl iodides due to the electron-withdrawing effect of the fluorous chain, it can undergo substitution reactions with strong nucleophiles.

-

Organometallic Chemistry: It can be used to form organometallic reagents, such as Grignard or organocopper reagents, which are valuable for forming new carbon-carbon bonds.

Caption: A typical radical addition reaction pathway.

Experimental Protocols for Property Determination

The trustworthiness of physicochemical data relies on standardized, validated measurement protocols. The following sections detail the methodologies for determining the core properties of this compound.

Protocol: Boiling Point Determination (Thiele Tube Method)

This micro-method is ideal for determining the boiling point with a small sample volume, which is cost-effective and safer.[1]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, this point is observed when a rapid, continuous stream of bubbles from an inverted capillary tube ceases, and the liquid is drawn back into the capillary.[4]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently and slowly with a micro-burner.[1]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tip. Continue gentle heating until a rapid, continuous stream of bubbles is observed.

-

Measurement: Remove the heat source. The boiling point is the temperature recorded the instant the bubbling stops and the liquid begins to enter the capillary tube.

-

Validation: Allow the apparatus to cool and repeat the measurement to ensure reproducibility.

Protocol: Density and Refractive Index Measurement

These two properties are often measured concurrently as they are both temperature-dependent and provide excellent checks on purity.

Principle: Density is determined by precisely weighing a known volume of the liquid using a calibrated pycnometer.[5] The refractive index is measured using an Abbe refractometer, which operates on the principle of critical angle.[6][7]

Apparatus:

-

Pycnometer (e.g., 10 mL, Class A)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath set to 20.0 ± 0.1 °C

-

Abbe refractometer

-

Constant temperature circulator for the refractometer

Procedure:

Part A: Density Determination

-

Calibration: Clean and dry the pycnometer thoroughly. Weigh it on the analytical balance (m₀). Fill the pycnometer with deionized water and equilibrate it in the thermostatic water bath for 20 minutes. Weigh the water-filled pycnometer (m₁). The volume of the pycnometer is V = (m₁ - m₀) / ρwater, where ρwater at 20.0 °C is 0.99820 g/cm³.[8]

-

Sample Measurement: Dry the pycnometer completely. Fill it with this compound, ensuring no air bubbles are present.

-

Equilibration & Weighing: Place the sample-filled pycnometer in the water bath for 20 minutes to reach thermal equilibrium. Carefully dry the outside and weigh it (m₂).

-

Calculation: The density (ρ) of the sample is calculated as: ρ = (m₂ - m₀) / V .[5]

Part B: Refractive Index Determination

-

Instrument Setup: Turn on the Abbe refractometer and the circulating water bath set to 20.0 °C. Allow the prisms to reach thermal equilibrium.

-

Calibration: Calibrate the instrument using a standard of known refractive index (e.g., distilled water, n²⁰/D = 1.3330).[9]

-

Measurement: Open the refractometer prisms and clean them with a suitable solvent (e.g., isopropanol) and a soft lens tissue. Apply 2-3 drops of this compound onto the lower prism and securely close it.

-

Reading: Look through the eyepiece and turn the adjustment knob until the light and dark fields meet sharply at the crosshairs. If a color fringe is visible, adjust the dispersion compensator until a sharp black-and-white borderline is achieved.

-

Record: Read the refractive index value from the scale.

Caption: Experimental workflow for physicochemical characterization.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on available data, the compound is classified with the following hazards:

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Wear safety glasses with side shields or chemical splash goggles.

-

A lab coat is mandatory.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep the container tightly closed when not in use. Store in a cool, dry place away from direct sunlight and incompatible materials.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a specialized reagent with a distinct set of physicochemical properties defined by its unique molecular structure. Its high density, low refractive index, and characteristic spectroscopic signature make it readily identifiable. The true value of this compound lies in the targeted reactivity of its carbon-iodine bond, which provides a gateway for the incorporation of the dodecafluoroheptyl group into advanced materials and complex molecules. A thorough understanding and application of the standardized characterization protocols outlined in this guide are paramount for ensuring the quality, purity, and successful application of this versatile chemical building block in research and development.

References

-

Pobel. (2026, January 13). How to Measure and Calculate Density with a Pycnometer. [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from Angelo State University. [Link]

-

Chem-Tools GmbH. (n.d.). 1H, 1H, 7H-dodecafluoroheptyl iodide. Retrieved from Chem-Tools. [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from vijaynazare.weebly.com. [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer. [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. [Link]

-

LookChem. (n.d.). CAS No.376-32-9,this compound Suppliers. Retrieved from LookChem. [Link]

-

University of Pardubice. (n.d.). Density determination by pycnometer. [Link]

-

Amrita University. (2011, March 11). Abbe's Refractometer. YouTube. [Link]

-

Food Quality & Safety. (2022, July 26). How to check Brix and Refractive index by abbe refractometer. YouTube. [Link]

-

Random Experiments Int. (2017, August 17). Abbe refractometer (The use and how it works). YouTube. [Link]

-

Chemistry by Dr. Anjali Singh. (2019, November 3). Abbe's Refractometer | Instrument Used in Physical Chemistry| Part II. YouTube. [Link]

-

Scribd. (n.d.). Abbe Refractometer. [Link]

Sources

An In-depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl Iodide

This guide provides a comprehensive overview of 1H,1H,7H-dodecafluoroheptyl iodide, a significant fluorinated compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into its molecular characteristics, synthesis, and applications.

Core Molecular and Physical Properties

This compound is a partially fluorinated alkyl iodide. The presence of a terminal hydrogen atom on the fluorinated chain and an iodine atom at the other end makes it a valuable intermediate in organic synthesis. Its structure combines the unique properties of fluorinated compounds, such as high density and thermal stability, with the reactivity of an alkyl iodide.

The fundamental attributes of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H3F12I | [1] |

| Molecular Weight | 441.98 g/mol | [1] |

| CAS Number | 376-32-9 | [1][2] |

| Synonyms | 1H,1H,7H-Perfluoroheptyl iodide, 1-Iodo-1H,1H,7H-perfluoroheptane | [1] |

A visual representation of the molecular structure is provided below.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties into organic molecules.

-

Intermediate in Fluorocarbon Compound Synthesis : It is a key intermediate in the production of various fluorocarbon compounds. [2]These compounds are utilized in the manufacturing of perfluorinated surfactants, which have applications in the textile, paper, and metal industries due to their water- and oil-repellent properties. [2]* Reagent in Organic Synthesis : It can be used as a catalyst or reagent in various organic reactions. [2]The carbon-iodine bond is relatively weak and can be cleaved to generate a fluorinated radical, which can then participate in a variety of addition and coupling reactions. This allows for the precise introduction of a dodecafluoroheptyl group into a target molecule, thereby modifying its physical and chemical properties. [2]Molecular iodine, a related substance, is known for its role in numerous organic transformations due to its mild Lewis acidic character. [3][4][5][6]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Skin Irritation : Causes skin irritation (H315). [1][7]* Eye Irritation : Causes serious eye irritation (H319). [1][7][8]* Respiratory Irritation : May cause respiratory irritation (H335). [1][8]

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [7][9]* Personal Protective Equipment (PPE) :

-

Gloves : Wear protective gloves. [7] * Eye Protection : Use safety glasses with side-shields or goggles. [7] * Clothing : Wear a lab coat or other protective clothing. [10]* Handling Procedures :

-

Wash hands thoroughly after handling. [1][7] * Avoid contact with skin and eyes. [9] * In case of contact, rinse the affected area with plenty of water. [7][11]If irritation persists, seek medical attention. [7]* Storage : Store in a cool, dry, and well-ventilated place. [11]It is also noted to be light-sensitive. [11]

-

Conclusion

This compound is a valuable fluorinated compound with a unique combination of properties that make it a useful intermediate in organic synthesis. Its ability to introduce a dodecafluoroheptyl moiety into various molecules has led to its use in the development of specialty materials and potentially in the synthesis of novel pharmaceutical compounds. Proper understanding of its chemical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

- Iodine heptafluoride Safety Data Sheet.

- Deepwater Chemicals, Inc. Safety Data Sheet.

- Safety Data Sheet. (2023-03-16).

-

Chem-Tools. This compound. Available from: [Link]

-

ResearchGate. (2025-10-17). 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. Available from: [Link]

-

MDPI. (2018). 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. Molbank, 2018(4), M1017. Available from: [Link]

-

NIST. Perfluoroheptyl iodide. In NIST Chemistry WebBook. Available from: [Link]

-

SciSupplies. This compound, 98.0%, 1g. Available from: [Link]

-

LookChem. CAS No.376-32-9,this compound Suppliers. Available from: [Link]

-

PubChem. Perfluoroheptyl iodide. Available from: [Link]

-

RSC Publishing. Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry. Available from: [Link]

-

ResearchGate. Revisiting applications of molecular iodine in organic synthesis. Available from: [Link]

-

PubChem. Perfluorodecyl iodide. Available from: [Link]

-

ResearchGate. Molecular Iodine: An Efficient and Versatile Reagent for Organic Synthesis. Available from: [Link]

-

ResearchGate. Iodine in Organic Synthesis. Available from: [Link]

-

PubChem. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. Available from: [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. chem-tools.com [chem-tools.com]

- 3. Revisiting applications of molecular iodine in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. deepwaterchemicals.com [deepwaterchemicals.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Fluorotelomer Iodides: The Case of 1H,1H,7H-Dodecafluoroheptyl Iodide

This guide provides a comprehensive overview of the predominant synthesis routes for fluorotelomer iodides, a critical class of intermediates used in the production of fluorinated surfactants, polymers, and surface treatment agents. While focusing on the principles applicable to the synthesis of 1H,1H,7H-dodecafluoroheptyl iodide (CAS No. 376-32-9), this document details the more broadly established and industrially significant two-step telomerization and subsequent ethylene insertion process, which serves as the foundational chemistry for this family of compounds.

Introduction: The Significance of Fluorotelomer Iodides

Fluorotelomer iodides are versatile chemical building blocks characterized by a perfluoroalkyl chain linked to a reactive functional group, typically via a hydrocarbon spacer.[1] The unique properties conferred by the highly fluorinated "tail"—including hydrophobicity, oleophobicity, and thermal stability—make these compounds indispensable precursors for a wide range of commercial products, from fire-fighting foams to stain-resistant coatings for textiles and paper.[2][3][4]

The target molecule, this compound (Chemical Formula: C₇H₃F₁₂I), belongs to this class. Its synthesis, while not as widely documented as that of its even-numbered, fully-perfluorinated-chain analogues, relies on the fundamental principles of free-radical chemistry that govern the formation of all fluorotelomers. This guide will elucidate these core principles through a detailed examination of the most robust and scalable synthesis pathway.

The Core Synthesis Strategy: A Two-Step Telomerization Approach

The most common industrial synthesis of compounds with the structure Rբ-CH₂CH₂-I (where Rբ is a perfluoroalkyl chain) is a two-part process.[1] This method offers control over the final chain length and introduces a hydrocarbon "spacer" that is crucial for the reactivity of subsequent derivatization.

-

Part A: Telomerization. A short-chain perfluoroalkyl iodide (the "telogen") is reacted with tetrafluoroethylene (TFE, the "taxogen") to generate a homologous series of longer-chain perfluoroalkyl iodides.[1]

-

Part B: Ethylene Insertion. The desired perfluoroalkyl iodide from Part A is then reacted with ethylene to insert a -CH₂CH₂- group, yielding the final fluorotelomer iodide.[1]

This two-step workflow is a cornerstone of fluorotelomer manufacturing, providing a reliable path to versatile chemical intermediates.

Workflow of Fluorotelomer Iodide Synthesis

Caption: A diagram of the industrial two-step synthesis process.

Part A: Synthesis of the Perfluoroalkyl Iodide Intermediate (Telomer A)

The foundation of the final product is a perfluoroalkyl iodide of a specific chain length, often referred to as "Telomer A".[1] This intermediate is synthesized via a free-radical chain reaction.

Mechanism: Free-Radical Telomerization

The reaction is typically initiated thermally, obviating the need for chemical initiators that could introduce impurities.[2]

-

Initiation: At elevated temperatures (200-300°C), the telogen (e.g., perfluoroethyl iodide, C₂F₅I) homolytically cleaves at its weakest point, the C-I bond, to generate a perfluoroethyl radical.

-

C₂F₅I → C₂F₅• + I•

-

-

Propagation: The highly electrophilic perfluoroethyl radical rapidly adds across the double bond of a TFE monomer. This process repeats, adding C₂F₄ units and elongating the chain.

-

C₂F₅• + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)ₙ•

-

-

Chain Transfer: The growing radical chain abstracts an iodine atom from another molecule of the telogen. This terminates the growth of one chain, yielding the desired perfluoroalkyl iodide product, and simultaneously creates a new perfluoroethyl radical that continues the chain reaction.

-

C₂F₅(CF₂CF₂)ₙ• + C₂F₅I → C₂F₅(CF₂CF₂)ₙI + C₂F₅•

-

Controlling the Outcome: The distribution of chain lengths (the value of 'n') in the final mixture is controlled by the molar ratio of the taxogen (TFE) to the telogen (C₂F₅I). A higher concentration of the telogen favors shorter chains, as chain transfer becomes more probable. The resulting homologous mixture is then separated by fractional distillation to isolate the perfluoroalkyl iodide of the desired chain length (e.g., perfluorohexyl iodide, C₆F₁₃I).[4]

Part B: Ethylene Insertion to Yield the Final Product (Telomer B)

The purified perfluoroalkyl iodide is then reacted with ethylene in a second free-radical addition process to produce the final product, often called "Telomer B".[1] This step introduces the crucial -CH₂CH₂- spacer.

Mechanism: Free-Radical Addition to an Olefin

This reaction is also typically initiated thermally or photochemically.[5][6]

-

Initiation: The perfluoroalkyl iodide (e.g., C₆F₁₃I) is cleaved to form a perfluoroalkyl radical.

-

C₆F₁₃I → C₆F₁₃• + I•

-

-

Propagation: The perfluoroalkyl radical attacks the electron-rich double bond of ethylene. The addition occurs regioselectively to form the more stable secondary radical.

-

C₆F₁₃• + CH₂=CH₂ → C₆F₁₃CH₂CH₂•

-

-

Chain Transfer: The newly formed radical abstracts an iodine atom from another molecule of the perfluoroalkyl iodide starting material, yielding the final product and regenerating the perfluoroalkyl radical to continue the chain.

-

C₆F₁₃CH₂CH₂• + C₆F₁₃I → C₆F₁₃CH₂CH₂I + C₆F₁₃•

-

This reaction is highly efficient and provides a clean method for adding the iodoethyl group, which is a versatile handle for further chemical transformations into alcohols, acrylates, and other derivatives.[3][7][8]

Exemplary Experimental Protocol

The following protocol outlines a general procedure for the synthesis of a representative fluorotelomer iodide, 1H,1H,2H,2H-tridecafluorooctyl iodide (C₆F₁₃CH₂CH₂I), based on the principles described.

Objective: To synthesize 1H,1H,2H,2H-tridecafluorooctyl iodide from perfluorohexyl iodide and ethylene.

Materials & Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| Perfluorohexyl Iodide | C₆F₁₃I | 445.96 | 1.0 mol | Starting Material |

| Ethylene | C₂H₄ | 28.05 | As required | Reactant |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.02 mol | Radical Initiator (Optional) |

| Stainless Steel Autoclave | - | - | 1 L | Reaction Vessel |

Procedure:

-

Reactor Preparation: A 1 L stainless steel autoclave is charged with perfluorohexyl iodide (1.0 mol). If a chemical initiator is used, AIBN (0.02 mol) is also added.

-

Purging: The reactor is sealed and purged multiple times with nitrogen to remove all oxygen, which can interfere with free-radical processes.

-

Pressurization: The reactor is pressurized with ethylene gas to the target pressure (e.g., 20-30 atm).

-

Reaction: The reactor is heated to the target temperature (e.g., 70-90°C if using AIBN, or higher for thermal initiation) with constant stirring. The reaction progress is monitored by the drop in ethylene pressure as it is consumed. The pressure is maintained by feeding additional ethylene.

-

Cooling & Depressurization: Once the reaction is complete (indicated by the cessation of ethylene uptake), the reactor is cooled to room temperature. Any unreacted ethylene is carefully vented.

-

Purification: The crude product is washed with an aqueous solution of sodium thiosulfate to remove any residual iodine. The organic layer is then separated, dried, and purified by vacuum distillation to yield the final product, 1H,1H,2H,2H-tridecafluorooctyl iodide, as a colorless liquid.

Note on the Synthesis of this compound

The specific target molecule, this compound (C₇H₃F₁₂I), presents a unique structural challenge compared to the standard telomerization products. Its formula suggests a structure such as CHF₂(CF₂)₄CH₂CH₂I . The presence of a terminal CHF₂- group and an odd number of carbons in the main perfluoro-chain segment indicates that its synthesis would not proceed from the standard TFE telomerization route.

Instead, its synthesis would likely require a specialized telogen, such as 1H,1H-perfluorohexyl iodide (CHF₂(CF₂)₅I) , which would then be reacted with ethylene as described in Part B. The synthesis of this specific telogen itself would require alternative fluorination or telomerization strategies using different starting materials, for instance, the telomerization of TFE using CHF₂I as a telogen. These specialized routes, while based on the same free-radical principles, are less common in large-scale industrial manufacturing.[9][10]

References

- Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition.Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of perfluoroalkyl iodides.US Patent US5268516A, Google Patents.

- Fluorotelomer.Wikipedia.

- Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols.ResearchGate.

- 1H, 1H, 7H-dodecafluoroheptyl iodide.Chem-Tools.

- This compound CAS NO.376-32-9.Wuhan Chemwish Technology Co., Ltd.

- From AFFF to F3 : Fluorotelomers — Part 3.3F - Fire Fighting Foam & Equipment.

- Free radical addition to olefins. Part XVII. Addition of fluoroiodomethane to fluoroethylenes.Journal of the Chemical Society, Perkin Transactions 2.

- Free radical addition to olefins. Part 8.—Addition of n-heptafluoropropyl radicals to fluoro-ethylenes.Sci-Hub.

- SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS.CORE.

- Free-radical addition of iodoperfluoralkanes to terminal alkadienes. Relative reactivity as a function of chain length and reaction conditions.The Journal of Organic Chemistry - ACS Publications.

- External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates.Chinese Chemical Society.

- 1H,1H,7H-Dodecafluoroheptyl methacrylate.Polysciences - SpecialChem.

- 1H,1H,7H-Dodecafluoroheptyl methacrylate.Polysciences - SpecialChem.

- This compound, 98.0%, 1g.SciSupplies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 3. Fluorotelomer - Wikipedia [en.wikipedia.org]

- 4. From AFFF to F3 : Fluorotelomers — Part 3 - 3F [3fff.co.uk]

- 5. Sci-Hub. Free radical addition to olefins. Part XVII. Addition of fluoroiodomethane to fluoroethylenes / Journal of the Chemical Society, Perkin Transactions 2, 1975 [sci-hub.ru]

- 6. Sci-Hub: are you are robot? [sci-hub.ru]

- 7. specialchem.com [specialchem.com]

- 8. specialchem.com [specialchem.com]

- 9. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chinesechemsoc.org [chinesechemsoc.org]

Spectroscopic Unveiling of 1H,1H,7H-Dodecafluoroheptyl Iodide: A Technical Guide for Researchers

Introduction: The Structural Elucidation of a Fluorinated Building Block

1H,1H,7H-Dodecafluoroheptyl iodide, a partially fluorinated iodoalkane, represents a key synthon in the development of advanced materials and pharmaceuticals. Its unique combination of a reactive carbon-iodine bond and a fluorous segment imparts desirable properties such as lipophobicity and specific reactivity. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and data from closely related structural analogs to provide a robust, predictive framework for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or acetone-d₆. The addition of a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR is recommended. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the historical standard (0 ppm), though modern instruments can be referenced internally.

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is sufficient. A spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds are typical starting points.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each unique carbon. A wider spectral width (e.g., 200-250 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay (2-5 seconds) are required for adequate signal-to-noise.

-

¹⁹F NMR: A standard single-pulse experiment with proton decoupling is typically employed. Given the wide chemical shift range of fluorine, a spectral width of at least 250 ppm is recommended.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct multiplets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 - 3.8 | Triplet of triplets (tt) | 2H | -CH₂-I | The methylene group adjacent to the iodine atom is deshielded by the electronegative iodine, shifting it downfield. It is expected to show coupling to the adjacent -CF₂- group (triplet) and the adjacent -CH₂- group (triplet), resulting in a triplet of triplets. |

| ~5.8 - 6.2 | Triplet of doublets (td) or Triplet (t) | 1H | -CF₂-H | The terminal proton is significantly deshielded by the two adjacent fluorine atoms and will appear at a much lower field. It will be split into a triplet by the two geminal fluorine atoms and may show further smaller coupling to the vicinal -CF₂- group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms, with characteristic shifts influenced by the attached fluorine and iodine atoms. The signals for the fluorinated carbons will appear as triplets due to one-bond C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ -5 to 5 | -CH₂-I | The carbon attached to the iodine is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield shift, potentially close to or even below 0 ppm.[1][2] |

| ~105 - 125 (multiplets) | -(CF₂)₅- | The perfluorinated carbons will appear in the characteristic region for fluorinated sp³ carbons. The chemical shifts will vary slightly depending on their position in the chain.[1][3][4][5][6] |

| ~108 - 112 (triplet) | -CF₂-H | The terminal -CF₂H carbon will be in a similar region to the other fluorinated carbons but will be identifiable by its coupling to the attached proton (in a proton-coupled spectrum) and its distinct fluorine coupling pattern. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is the most informative for this molecule, with distinct signals for each of the six unique fluorine environments. Chemical shifts are referenced to CFCl₃ at 0 ppm.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ -60 to -65 | -CF₂-I | The fluorine atoms on the carbon adjacent to the iodine will be the most downfield (least shielded) of the perfluoromethylene groups due to the electronegativity of the iodine. |

| ~ -115 to -125 | -(CF₂)₄- | The internal perfluoromethylene groups are expected in this typical range for perfluoroalkanes. Subtle differences in their shifts will arise from their distance to the ends of the chain.[7][8][9] |

| ~ -135 to -145 | -CF₂-H | The terminal -CF₂H group is expected to be the most upfield (most shielded) due to the presence of the hydrogen atom, which is less electronegative than fluorine. |

II. Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Data Acquisition

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a thin film can be cast on a salt plate from a volatile solvent.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Acquisition Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong C-F stretching vibrations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950 - 3050 | Weak to Medium | C-H stretch | This corresponds to the stretching vibrations of the C-H bonds in the -CH₂- and -CF₂H groups.[6] |

| ~1100 - 1350 | Very Strong | C-F stretch | This broad and intense region is characteristic of the stretching vibrations of the numerous C-F bonds in the perfluoroalkyl chain.[10][11] |

| ~600 - 700 | Medium | C-I stretch | The carbon-iodine stretching vibration is expected in this lower frequency region. |

III. Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation: Electron Ionization (EI) or a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Acquisition Parameters (EI-MS): A standard electron energy of 70 eV is used. The mass analyzer is scanned over a range of m/z 50 to 500.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low abundance in EI-MS. The fragmentation pattern will be dominated by cleavages of the carbon-carbon bonds within the fluorinated chain and the loss of the iodine atom.

Molecular Ion (M⁺˙): The molecular ion is expected at m/z 442.

Key Fragmentation Pathways:

-

Loss of Iodine: A prominent peak is expected at m/z 315, corresponding to the loss of the iodine radical ([M - I]⁺). This perfluoroheptyl cation is a stable fragment.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the iodine can lead to the formation of a CH₂I⁺ fragment at m/z 141.

-

Fragmentation of the Fluorous Chain: The perfluoroalkyl chain will undergo characteristic fragmentation, leading to a series of ions corresponding to the loss of CF₂ units (m/z 50). Common fragments would include C₂F₅⁺ (m/z 119), C₃F₇⁺ (m/z 169), C₄F₉⁺ (m/z 219), and C₅F₁₁⁺ (m/z 269).[12]

-

Terminal Fragmentation: Fragmentation near the -CF₂H end can lead to the loss of a CF₂H radical, resulting in a fragment at m/z 391.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

IV. Conclusion: A Predictive Yet Powerful Analytical Framework

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging established spectroscopic principles and data from closely related analogs, researchers can confidently approach the characterization of this important fluorinated compound. The detailed analysis of the expected NMR, IR, and MS data serves as a valuable roadmap for experimental design, data interpretation, and ultimately, the successful application of this versatile chemical building block in innovative research and development.

References

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

UC Santa Barbara Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733. [Link]

-

Shishmarev, D., et al. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

University of Calgary. 1H NMR Spectroscopy. [Link]

-

National Chemical Laboratory. 13C NMR spectroscopy • Chemical shift. [Link]

-

Kiraly, P., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

PubChem. 1-Iodohexane | C6H13I | CID 12527. [Link]

-

NIST. Perfluorohexyl iodide. [Link]

-

NIST. Perfluorohexyl iodide. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 19.5: Carbon-13 NMR. [Link]

-

University of Wisconsin-Madison. 13C-NMR. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Jonas, J., Allerhand, A., & Gutowsky, H. S. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of Chemical Physics. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

Hasegawa, T., et al. Molecular symmetry change of perfluoro-n-alkanes in 'Phase I' monitored by infrared spectroscopy. PMC. [Link]

-

Hasegawa, T., et al. Study of Perfluoroalkyl Chain-Specific Band Shift in Infrared Spectra on the Chain Length. The Journal of Physical Chemistry A. [Link]

-

Wellington Laboratories. Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. [Link]

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

PubMed. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

Royal Society of Chemistry. extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. [Link]

-

ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]

-

Royal Society of Chemistry. Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. [Link]

-

PubMed. Chemical Ionization Mass Spectrometry: Fundamental Principles, Diverse Applications, and the Latest Technological Frontiers. [Link]

-

Royal Society of Chemistry. External liquid calibration method for iodide chemical ionization mass spectrometry enables quantification of gas-phase per- and polyfluoroalkyl substances (PFAS) dynamics in indoor air. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. 1H,1H,2H,2H-Perfluorohexyl iodide(2043-55-2) 13C NMR spectrum [chemicalbook.com]

- 4. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Molecular symmetry change of perfluoro-n-alkanes in ‘Phase I’ monitored by infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. well-labs.com [well-labs.com]

solubility profile of 1h,1h,7h-dodecafluoroheptyl iodide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1H,1H,7H-Dodecafluoroheptyl Iodide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound in common organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds in their work. This document will delve into the theoretical underpinnings of its solubility, present a predicted solubility profile, and offer a detailed experimental protocol for precise quantitative determination.

Introduction: The Unique Nature of Fluorinated Compounds

This compound (CAS No. 376-32-9) is a partially fluorinated organic molecule with significant potential in organic synthesis and materials science.[1][2][3] Its unique properties are largely dictated by the substantial fluorination along the heptyl chain. Fluorine's high electronegativity creates highly polarized C-F bonds, yet the symmetry and helical arrangement of the fluorinated chain result in a molecule with low overall polarity and weak intermolecular van der Waals forces.[1] This leads to the intriguing characteristic of being both hydrophobic and lipophobic, meaning it repels both water and many hydrocarbon-based organic solvents.[1] Understanding the solubility profile of this compound is paramount for its effective application in reaction chemistry, purification processes, and formulation development.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[4][5] This adage is rooted in the thermodynamics of mixing, where the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative for dissolution to occur spontaneously. The enthalpic term (ΔH_mix) represents the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. The entropic term (TΔS_mix) relates to the increase in disorder upon mixing.

For fluorinated compounds like this compound, the low polarizability of the C-F bonds leads to weak London dispersion forces.[1] Consequently, the energy required to overcome the cohesive forces between molecules of the fluorinated compound is relatively low. However, for dissolution in a conventional organic solvent, the solvent molecules must also separate to accommodate the solute. If the solvent's intermolecular forces (e.g., dipole-dipole interactions in polar solvents or stronger London forces in non-polar aliphatic solvents) are significantly stronger than the potential interactions with the fluorinated solute, the enthalpy of mixing will be positive, disfavoring dissolution.

This often leads to the formation of biphasic systems, where the fluorinated compound forms a separate phase from the organic solvent.[6][7] Such "fluorous" biphasic systems are, in fact, a valuable tool in organic synthesis, enabling straightforward separation of fluorous-tagged catalysts or reactants.[7][8]

Predicted Solubility Profile of this compound

In the absence of extensive, publicly available quantitative solubility data for this compound, the following table provides a predicted qualitative solubility profile based on the principles of "like dissolves like" and the known behavior of similar fluorinated compounds. It is crucial to note that this table serves as a guideline and should be confirmed by experimental validation as described in Section 4.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Perfluorohexane | Fluorous | Miscible | "Like dissolves like"; both solute and solvent are highly fluorinated. |

| Hexane | Non-polar Aliphatic | Partially Miscible to Immiscible | Weak solute-solvent interactions compared to solvent-solvent interactions. |

| Toluene | Non-polar Aromatic | Partially Miscible | π-stacking interactions of toluene are dissimilar to the fluorinated chain. |

| Dichloromethane | Polar Aprotic | Partially Miscible | Moderate polarity may offer some interaction with the CH2-I end of the molecule. |

| Chloroform | Polar Aprotic | Partially Miscible | Similar to dichloromethane. |

| Ethyl Acetate | Polar Aprotic | Immiscible | The ester functionality offers polarity that is not well-matched with the fluorinated chain. |

| Acetone | Polar Aprotic | Immiscible | The ketone's polarity makes it a poor solvent for the non-polar fluorinated chain. |

| Ethanol | Polar Protic | Immiscible | Hydrogen bonding in ethanol is a strong cohesive force not overcome by the solute. |

| Methanol | Polar Protic | Immiscible | Strong hydrogen bonding network of methanol leads to immiscibility. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Immiscible | Highly polar solvent with strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Immiscible | Highly polar solvent with strong dipole-dipole interactions. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or vortex mixer

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or an HPLC with a UV detector

-

Calibrated volumetric flasks and micropipettes

-

Syringe filters (0.22 µm, PTFE)

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known volume (e.g., 2.00 mL) of each organic solvent to be tested.

-

Add an excess of this compound to each vial to ensure a supersaturated solution. A good starting point is to add approximately 10% v/v of the solute.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to pellet the excess, undissolved solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

To prevent precipitation due to temperature changes, immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.

-

Accurately weigh the filtered saturated solution.

-

Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal range.

-

-

Analytical Method:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards by GC or HPLC to generate a calibration curve.

-

Sample Analysis: Analyze the diluted saturated solution using the same analytical method.

-

Quantification: Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Approach to Equilibrium: The experiment should be repeated with different equilibration times (e.g., 24, 48, and 72 hours) to confirm that true equilibrium has been reached.

-

Reproducibility: Each solubility determination should be performed in triplicate to assess the precision of the measurement.

-

Method Validation: The analytical method (GC or HPLC) should be validated for linearity, accuracy, and precision.

Safety and Handling

This compound is classified as a hazardous substance.[9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

The solubility of this compound is a critical parameter for its effective use in scientific research and development. While its highly fluorinated nature suggests limited solubility in many common organic solvents, this property can be advantageously exploited in fluorous biphasic systems. This guide has provided a theoretical basis for understanding its solubility, a predicted solubility profile, and a detailed, robust experimental protocol for its quantitative determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data to inform their experimental design and accelerate their research endeavors.

References

-

Why do biphasic systems of fluorous and organic solvents form? (2012-05-23). Chemistry Stack Exchange. [Link]

-

New fluorous/organic biphasic systems achieved by solvent tuning. National Institutes of Health. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Irvine. [Link]

-

This compound. Chem-Tools. [Link]

-

The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

CAS No.376-32-9,this compound Suppliers. LookChem. [Link]

Sources

- 1. chem-tools.com [chem-tools.com]

- 2. This compound, CasNo.376-32-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. chem.ws [chem.ws]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. education.com [education.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Core Chemical Reactions of 1H,1H,7H-Dodecafluoroheptyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,7H-Dodecafluoroheptyl iodide, a partially fluorinated alkyl iodide, represents a versatile building block in modern organic and materials chemistry. Its unique structure, featuring a perfluorinated carbon chain insulated by a hydrocarbon segment and terminated with a reactive iodine atom, imparts a distinct set of physicochemical properties and reactivity. This guide provides an in-depth exploration of the key chemical transformations involving this compound, offering insights into reaction mechanisms, detailed experimental protocols, and the strategic considerations essential for its effective utilization in research and development.

The presence of the electron-withdrawing perfluoroalkyl moiety significantly influences the reactivity of the C-I bond, making it susceptible to radical-mediated transformations and a participant in various metal-catalyzed cross-coupling reactions. Furthermore, the terminal iodide serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Understanding these core reactions is paramount for harnessing the full potential of this compound in the synthesis of advanced materials, functionalized surfaces, and complex molecules with potential applications in drug discovery.

I. Synthesis of this compound

The most common and direct route to this compound is through the iodination of the corresponding alcohol, 1H,1H,7H-dodecafluoroheptan-1-ol. This transformation is typically achieved using a phosphine-based iodinating reagent system, such as triphenylphosphine and iodine.

Mechanism of Iodination

The reaction proceeds through the formation of a phosphonium iodide species, which then activates the alcohol for nucleophilic attack by the iodide ion.

Caption: Iodination of an alcohol using triphenylphosphine and iodine.

Experimental Protocol: Synthesis from 1H,1H,7H-Dodecafluoroheptan-1-ol

This protocol is a representative procedure for the iodination of primary alcohols.[1][2][3]

Materials:

-

1H,1H,7H-Dodecafluoroheptan-1-ol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq.) and anhydrous acetonitrile.

-

Cool the mixture in an ice bath and slowly add iodine (1.2 eq.) in portions. Stir until the iodine has completely reacted and a pale yellow solution of the phosphonium iodide salt is formed.

-

To this mixture, add a solution of 1H,1H,7H-dodecafluoroheptan-1-ol (1.0 eq.) in anhydrous acetonitrile dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove unreacted iodine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

II. Radical Reactions

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon thermal or photochemical initiation to generate the corresponding 1H,1H,7H-dodecafluoroheptyl radical.[4][5] This reactive intermediate is central to several important transformations.

A. Telomerization of Vinylidene Fluoride (VDF)

A significant industrial application of perfluoroalkyl iodides is their use as chain transfer agents in the telomerization of fluoroalkenes, such as vinylidene fluoride (VDF).[6][7][8] This process allows for the synthesis of low molecular weight fluoropolymers, known as telomers, with controlled chain lengths and terminal functionalities.

Mechanism of Radical Telomerization:

The process involves radical initiation, propagation, and chain transfer steps. The perfluoroalkyl iodide acts as the telogen, and the VDF is the taxogen.

Caption: General mechanism of radical telomerization.

Experimental Protocol: Thermal Telomerization of VDF

This is a representative protocol for the thermal telomerization of VDF with a perfluoroalkyl iodide.[8]

Materials:

-

This compound

-

Vinylidene fluoride (VDF)

-

Di-tert-butyl peroxide (DTBP) or another suitable radical initiator

-

Acetonitrile or a suitable solvent

-

High-pressure autoclave equipped with a stirrer, pressure gauge, and thermocouple

Procedure:

-

Charge the high-pressure autoclave with this compound and the solvent.

-

Seal the autoclave and perform several vacuum/nitrogen cycles to remove oxygen.

-

Introduce the radical initiator (e.g., DTBP) into the autoclave.

-

Cool the autoclave and introduce a predetermined amount of liquid VDF.

-

Heat the autoclave to the desired reaction temperature (typically 100-150 °C) with stirring.

-

Monitor the reaction progress by observing the pressure drop.

-

After the desired reaction time or pressure drop, cool the autoclave to room temperature and vent the unreacted VDF.

-

Open the autoclave and collect the reaction mixture.

-

Remove the solvent and unreacted starting materials under reduced pressure.

-

The resulting telomer mixture can be analyzed by GC and NMR and may be fractionated by distillation if desired.

| Parameter | Typical Range | Effect on Product |

| [VDF]/[Iodide] Ratio | 1:1 to 10:1 | Higher ratio leads to higher molecular weight telomers. |

| Initiator Concentration | 0.1 - 2 mol% | Affects reaction rate and molecular weight distribution. |

| Temperature | 100 - 150 °C | Higher temperature increases reaction rate. |

B. Radical Addition to Alkenes and Alkynes

The 1H,1H,7H-dodecafluoroheptyl radical can add across the double or triple bonds of unsaturated compounds.[5][9] This atom transfer radical addition (ATRA) reaction is a powerful method for the simultaneous formation of a carbon-carbon and a carbon-iodine bond.

Mechanism of Radical Addition:

The reaction is a chain process involving the addition of the perfluoroalkyl radical to the unsaturated bond, followed by iodine atom transfer from another molecule of the perfluoroalkyl iodide.

Caption: Mechanism of radical addition to unsaturated bonds.

III. Metal-Catalyzed Cross-Coupling Reactions

This compound can participate in various metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. While perfluoroalkyl iodides can be challenging substrates, appropriate catalytic systems have been developed.

A. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11][12]

General Reaction Scheme:

R₣-I + H−C≡C-R' --[Pd catalyst, Cu(I), Base]--> R₣−C≡C-R'

Representative Experimental Protocol:

This protocol is a general procedure for the Sonogashira coupling of organic iodides.[13][14]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

-

Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.

-

Add the terminal alkyne, this compound, and the base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[15][16][17][18][19]

General Reaction Scheme:

R₣-I + R'-B(OR)₂ --[Pd catalyst, Base]--> R₣-R'

Representative Experimental Protocol:

This is a general protocol for the Suzuki-Miyaura coupling of organic iodides.

Materials:

-

This compound

-

Organoboron reagent (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-